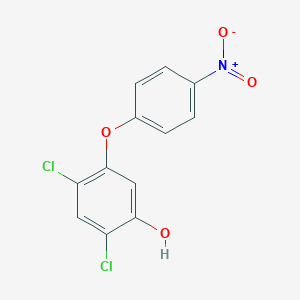![molecular formula C7H12ClNO2 B044480 Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate CAS No. 116699-84-4](/img/structure/B44480.png)
Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate, also known as metolcarb, is a carbamate insecticide that is widely used in agriculture and horticulture to control a variety of pests. This compound is highly effective against a wide range of insects, including aphids, thrips, whiteflies, and leafhoppers.
Mecanismo De Acción
Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the normal functioning of the nervous system of insects. This leads to the accumulation of acetylcholine in the synapses of the nervous system, which ultimately results in paralysis and death of the insect.
Efectos Bioquímicos Y Fisiológicos
Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate has been shown to have a number of biochemical and physiological effects on insects. These include inhibition of acetylcholinesterase activity, disruption of ion channels, and interference with neurotransmitter release. In addition, it has been shown to affect the metabolism of insects and to cause oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate has a number of advantages for use in laboratory experiments. It is highly effective against a wide range of insect pests, and it has low toxicity to mammals and other non-target organisms. However, it can be difficult to work with due to its low solubility in water and its tendency to decompose under certain conditions.
Direcciones Futuras
There are a number of future directions for research on methyl [(3E)-5-chloro-3-penten-1-yl]carbamate. These include the development of new formulations and delivery systems for the compound, the study of its effects on non-target organisms, and the investigation of its potential for use in integrated pest management programs. In addition, there is a need for further research on the mechanisms of action of this compound and its potential for use in combination with other insecticides.
Métodos De Síntesis
Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate can be synthesized by reacting 5-chloro-3-penten-1-ol with methyl isocyanate in the presence of a catalyst. The reaction typically takes place in an organic solvent at elevated temperatures and pressures. The resulting product is a white crystalline solid that is soluble in organic solvents and slightly soluble in water.
Aplicaciones Científicas De Investigación
Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate has been extensively studied for its insecticidal properties. It has been shown to be highly effective against a variety of insect pests, including aphids, thrips, whiteflies, and leafhoppers. In addition, it has been shown to have low toxicity to mammals and other non-target organisms.
Propiedades
Número CAS |
116699-84-4 |
|---|---|
Nombre del producto |
Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate |
Fórmula molecular |
C7H12ClNO2 |
Peso molecular |
177.63 g/mol |
Nombre IUPAC |
methyl N-[(E)-5-chloropent-3-enyl]carbamate |
InChI |
InChI=1S/C7H12ClNO2/c1-11-7(10)9-6-4-2-3-5-8/h2-3H,4-6H2,1H3,(H,9,10)/b3-2+ |
Clave InChI |
NWAJDWVRZBWSDL-NSCUHMNNSA-N |
SMILES isomérico |
COC(=O)NCC/C=C/CCl |
SMILES |
COC(=O)NCCC=CCCl |
SMILES canónico |
COC(=O)NCCC=CCCl |
Sinónimos |
Carbamic acid, (5-chloro-3-pentenyl)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



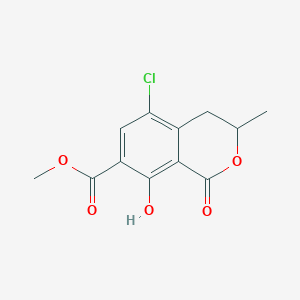
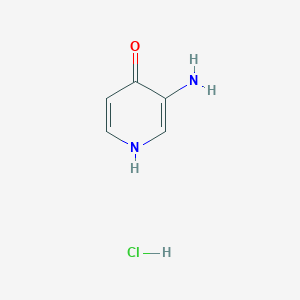
![1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B44406.png)
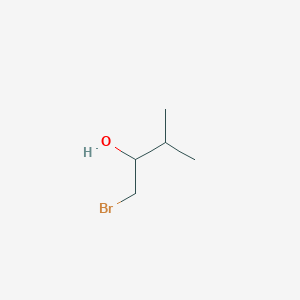
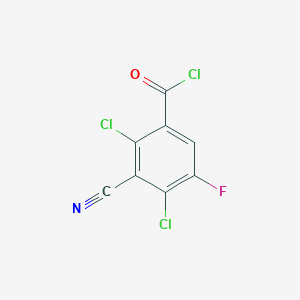
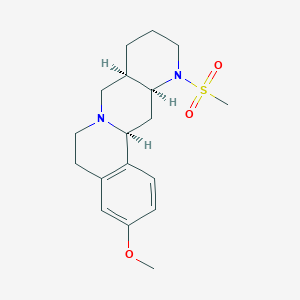
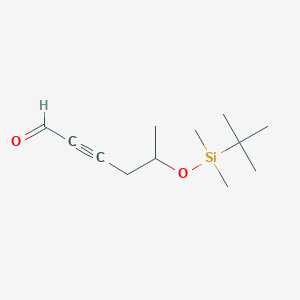
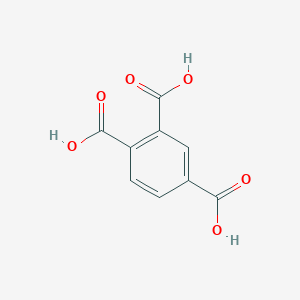
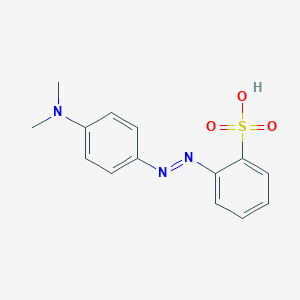
![[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate](/img/structure/B44419.png)
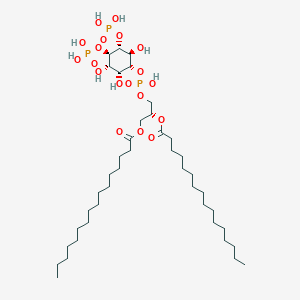
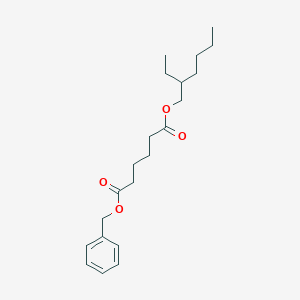
![Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B44422.png)
